
Breithauptite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Breithauptite is a nickel antimonide mineral with the chemical formula NiSb. It is a metallic, opaque mineral that typically appears copper-red with a violet tint. This compound crystallizes in the hexagonal-dihexagonal dipyramidal crystal system and is often found in hydrothermal calcite veins associated with cobalt, nickel, and silver ores . It was first described in 1840 and named in honor of the Saxon mineralogist Johann Friedrich August Breithaupt .
Preparation Methods
Breithauptite can be synthesized through various methods, including:
Hydrothermal Synthesis: This involves the reaction of nickel and antimony in a hydrothermal environment, typically at high temperatures and pressures.
Solid-State Reaction: Nickel and antimony powders are mixed and heated to high temperatures to form this compound.
Industrial Production: In industrial settings, this compound is often produced as a byproduct of nickel and cobalt mining, particularly in hydrothermal vein deposits.
Chemical Reactions Analysis
Breithauptite undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form nickel oxide and antimony oxide.
Reduction: It can be reduced back to its elemental forms of nickel and antimony under specific conditions.
Substitution: this compound can undergo substitution reactions where nickel or antimony is replaced by other metals such as iron or cobalt.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various metal salts for substitution reactions. The major products formed from these reactions are typically oxides or elemental forms of the constituent metals .
Scientific Research Applications
Breithauptite has several scientific research applications, including:
Mineralogy: It is studied for its unique crystal structure and properties.
Geochemistry: this compound is used to understand the geochemical processes in hydrothermal vein deposits.
Materials Science: Its properties make it a subject of interest in the development of new materials, particularly in the field of metallurgy.
Industrial Applications: This compound is used in the mining industry as an indicator mineral for nickel and cobalt deposits.
Mechanism of Action
The mechanism by which Breithauptite exerts its effects is primarily through its chemical interactions with other elements and compounds. Its molecular targets include oxygen and other reactive species, which it can react with to form various oxides and other compounds. The pathways involved in these reactions are typically those of oxidation, reduction, and substitution .
Comparison with Similar Compounds
Breithauptite is unique among nickel antimonides due to its specific crystal structure and properties. Similar compounds include:
Nisbite (NiSb2): Another nickel antimonide with a different stoichiometry and crystal structure.
Nickeline (NiAs): A nickel arsenide with similar properties but different chemical composition.
Maucherite (Ni11As8): A nickel arsenide with a more complex structure and composition.
This compound stands out due to its specific combination of nickel and antimony, which gives it unique physical and chemical properties .
Properties
CAS No. |
12125-61-0 |
|---|---|
Molecular Formula |
NiSb |
Molecular Weight |
180.453 g/mol |
IUPAC Name |
stibanylidynenickel |
InChI |
InChI=1S/Ni.Sb |
InChI Key |
TUFZVLHKHTYNTN-UHFFFAOYSA-N |
Canonical SMILES |
[Ni]#[Sb] |
Related CAS |
12035-52-8 12503-49-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


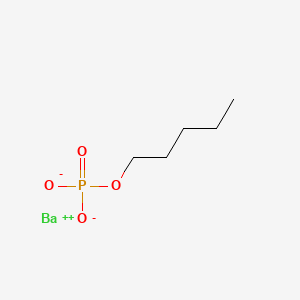
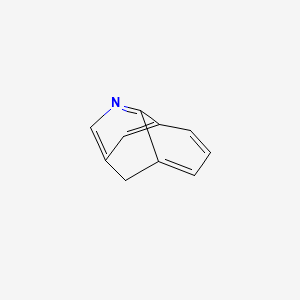
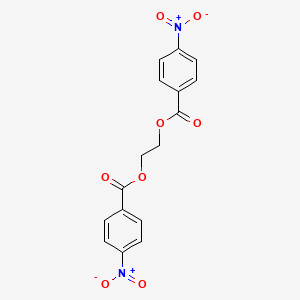

![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)
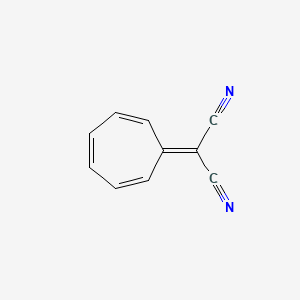
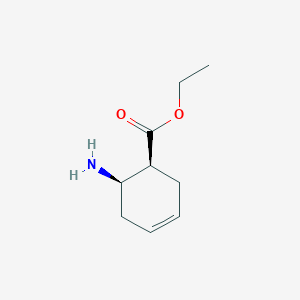

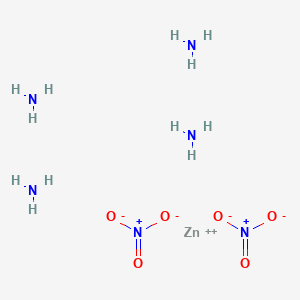

![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
